3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile is an organic compound that features a phenolic hydroxyl group, a methoxy group, and a nitrile group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 3-(4-hydroxy-3-methoxyphenyl)-2-propenenitrile.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
DNA Interaction: The nitrile group can interact with DNA, potentially leading to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant and anti-inflammatory properties.
4-Hydroxy-3-methoxycinnamic acid: Also exhibits antioxidant activity and is used in the synthesis of various pharmaceuticals.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOTJQKNABFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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